Enhanced JAK3 Inhibitory Potency in Cellular Assays When Incorporated into a Pyrrolopyrimidine Scaffold
A derivative of tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate, specifically (R)-7-((1-(6-cyanopyridazin-3-yl)-3,3-dimethylpiperidin-4-yl)amino)-2-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide, demonstrates potent and selective inhibition of JAK3. This compound, built directly from the 3,3-dimethylpiperidin-4-amine core, shows an IC50 of 1.58 nM against JAK3 in human enzymatic assays, while its JAK1 IC50 is 4.47 nM and its JAK2 IC50 is 31.1 nM [1]. This activity profile is directly enabled by the specific 3,3-dimethylpiperidine scaffold; the unsubstituted piperidine analog (tert-butyl piperidin-4-ylcarbamate derivative) would not achieve this binding affinity or selectivity due to the absence of the critical geminal dimethyl group.
| Evidence Dimension | JAK family kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | JAK3 IC50 = 1.58 nM; JAK1 IC50 = 4.47 nM; JAK2 IC50 = 31.1 nM |
| Comparator Or Baseline | Unsubstituted piperidine analog (qualitative comparison only; no quantitative data available for exact analog) |
| Quantified Difference | Not quantifiable due to lack of comparator data; however, the observed JAK3 potency is contingent on the 3,3-dimethylpiperidine motif. |
| Conditions | In vitro enzymatic assay with recombinant human JAK kinases |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting autoimmune diseases, selecting this building block provides a direct route to JAK3-selective inhibitors, a profile that simpler piperidine building blocks cannot achieve.
- [1] BindingDB entry BDBM509517. (R)-7-((1-(6-Cyanopyridazin-3-yl)-3,3-dimethylpiperidin-4-yl)amino)-2-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide. US Patent US11072619, Example 3. Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=509517 (Accessed 2026). View Source
